1-(2-Ethylphenyl)hexan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

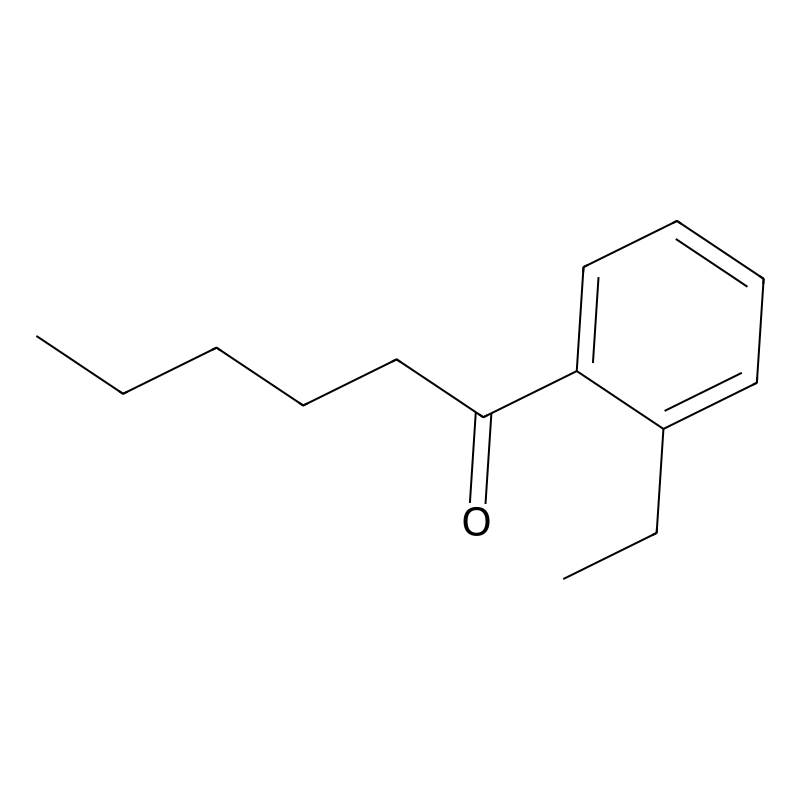

1-(2-Ethylphenyl)hexan-1-one is an organic compound with the molecular formula CHO. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. This compound features a hexanone chain linked to a 2-ethylphenyl group, which contributes to its unique physical and chemical properties. The structure can be represented as follows:

This compound has garnered interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthetic chemistry.

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide. For instance, oxidation of this compound can yield 2-ethylbenzoic acid.

Reduction: This ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-(2-ethylphenyl)hexanol.

Electrophilic Substitution: The aromatic ring of 1-(2-ethylphenyl)hexan-1-one can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which enhance reactivity.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic or basic medium.

- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

- Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

The synthesis of 1-(2-ethylphenyl)hexan-1-one can be achieved through several methods:

Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 2-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Advanced catalysts and solvent systems are also utilized to enhance efficiency and product purity.

1-(2-Ethylphenyl)hexan-1-one has several notable applications:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Fragrance Industry: The compound is utilized in the production of fragrances and flavors due to its aromatic properties.

Pharmaceutical Research: Investigated for its potential therapeutic properties, particularly in enzyme inhibition studies that could lead to new drug developments.

The interaction studies for 1-(2-ethylphenyl)hexan-1-one are still emerging, but it is hypothesized that its ketone functional group allows it to interact with various biological targets. Its structural features may influence its binding affinity and selectivity towards specific enzymes or receptors, similar to other ketones that have been studied for their biological activities .

Several compounds share structural similarities with 1-(2-ethylphenyl)hexan-1-one. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylphenyl)hexan-1-one | Methyl group on phenyl ring | Different steric effects due to methyl substitution |

| 1-(4-Ethylphenyl)hexan-1-one | Ethyl group on phenyl ring | Similar reactivity but different electronic effects |

| 1-(2-Methylphenyl)hexan-1-one | Methyl group instead of ethyl | Variations in reactivity due to sterics |

| 1-(2-Isopropylphenyl)hexan-1-one | Isopropyl group on phenyl ring | Increased steric hindrance compared to ethyl |

Uniqueness

The presence of the ethyl group on the aromatic ring makes 1-(2-ethylphenyl)hexan-1-one unique among similar compounds. This structural feature influences its reactivity patterns, physical properties such as boiling point and solubility, and its behavior in various synthetic and industrial processes .